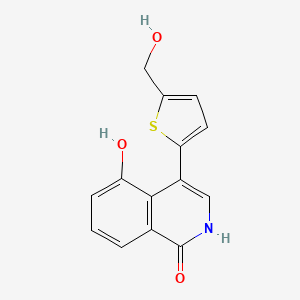

5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one

Beschreibung

5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone core substituted at position 4 with a thiophene ring bearing a hydroxymethyl group and a hydroxyl group at position 3.

Eigenschaften

CAS-Nummer |

656234-54-7 |

|---|---|

Molekularformel |

C14H11NO3S |

Molekulargewicht |

273.31 g/mol |

IUPAC-Name |

5-hydroxy-4-[5-(hydroxymethyl)thiophen-2-yl]-2H-isoquinolin-1-one |

InChI |

InChI=1S/C14H11NO3S/c16-7-8-4-5-12(19-8)10-6-15-14(18)9-2-1-3-11(17)13(9)10/h1-6,16-17H,7H2,(H,15,18) |

InChI-Schlüssel |

OFHFKSXUTPUNPH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(S3)CO |

Herkunft des Produkts |

United States |

Biologische Aktivität

5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one is a complex organic compound that has garnered interest due to its unique molecular structure and potential biological activities. This article provides an overview of the biological activity associated with this compound, including research findings, case studies, and data tables summarizing its properties and effects.

Chemical Structure and Properties

The molecular formula of 5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one is C₁₄H₁₁N₁O₃S, with a molecular weight of approximately 326.4 g/mol. Its structure includes an isoquinolinone core, a hydroxyl group, and a thiophene ring, which are believed to influence its biological activity significantly .

Biological Activity Overview

Preliminary studies suggest that 5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one exhibits several biological activities, including:

- Antioxidant Properties : The presence of hydroxyl and thiophene groups may contribute to its antioxidant capabilities.

- Antimicrobial Effects : Similar compounds have shown antimicrobial activity, indicating potential in combating infections.

- Cytotoxicity Against Cancer Cells : Research indicates that the compound may have cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy.

Antioxidant Activity

The antioxidant potential of 5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one was evaluated using various assays. For instance, the DPPH radical scavenging assay demonstrated significant activity with an IC50 value comparable to established antioxidants.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one | 30 | |

| Ascorbic Acid | 20 |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against several bacterial strains. The compound showed promising results against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death and oxidative damage, suggesting potential applications in neurodegenerative diseases.

The exact mechanisms by which 5-Hydroxy-4-(5-(hydroxymethyl)thiophen-2-yl)isoquinolin-1(2H)-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals.

- Modulation of Signaling Pathways : Affecting pathways involved in apoptosis and cell survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Solubility : The hydroxymethyl-thiophene group in the target compound likely enhances water solubility compared to naphthyl (logP ~3.5) or pyrrolidinylmethyl phenyl (logP ~2.8) derivatives. Methoxy-substituted analogs (e.g., 656234-24-1) exhibit moderate solubility due to polar methoxy groups .

- Stability : Thiophene rings are generally stable under acidic conditions, whereas glycosylated derivatives (e.g., ) may hydrolyze in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.